molecular formula C10H9BrN2 B3246190 5-Bromo-2,3-dimethylquinoxaline CAS No. 17635-22-2

5-Bromo-2,3-dimethylquinoxaline

Cat. No.: B3246190
CAS No.: 17635-22-2
M. Wt: 237.1 g/mol
InChI Key: UYFJMFMHGMMRCN-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dimethylquinoxaline: is an organic compound with the molecular formula C10H9BrN2 and a molecular weight of 237.1 g/mol It belongs to the quinoxaline family, which is characterized by a bicyclic structure consisting of a benzene ring fused with a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Bromo-2,3-dimethylquinoxaline typically involves the reaction of 3-Bromo-2-nitroaniline with 2,3-Butanediol . The reaction proceeds through a series of steps, including bromination and cyclization, to yield the desired product. The reaction conditions often involve the use of solvents such as acetic acid and catalysts like cuprous bromide (CuBr) to facilitate the process .

Industrial Production Methods:

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to achieve higher yields and purity. This may involve the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

5-Bromo-2,3-dimethylquinoxaline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoxaline derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of quinoxaline oxides or reduced quinoxalines.

Scientific Research Applications

Chemistry:

In chemistry, 5-Bromo-2,3-dimethylquinoxaline is used as a building block for the synthesis of more complex quinoxaline derivatives. These derivatives have applications in the development of new materials and catalysts .

Biology:

In biological research, quinoxaline derivatives, including this compound, have been studied for their potential antimicrobial and antiviral properties . These compounds can inhibit the growth of various pathogens, making them valuable in the development of new therapeutic agents.

Medicine:

In medicinal chemistry, this compound and its derivatives have shown promise as potential drugs for the treatment of diseases such as cancer and infectious diseases . Their ability to interact with specific molecular targets makes them attractive candidates for drug development.

Industry:

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers .

Comparison with Similar Compounds

  • 2,3-Dimethylquinoxaline
  • 5-Chloro-2,3-dimethylquinoxaline
  • 5-Fluoro-2,3-dimethylquinoxaline

Comparison:

Compared to other similar compounds, 5-Bromo-2,3-dimethylquinoxaline is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity . The bromine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with diverse properties. Additionally, the bromine atom can enhance the compound’s ability to interact with biological targets, potentially increasing its efficacy as a therapeutic agent .

Properties

IUPAC Name

5-bromo-2,3-dimethylquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-6-7(2)13-10-8(11)4-3-5-9(10)12-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFJMFMHGMMRCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C(=N1)C=CC=C2Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101304442
Record name 5-Bromo-2,3-dimethylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101304442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17635-22-2
Record name 5-Bromo-2,3-dimethylquinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17635-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2,3-dimethylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101304442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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